molecular formula C9H5BrF6O B3254543 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2402-72-4

2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B3254543
CAS No.: 2402-72-4
M. Wt: 323.03 g/mol
InChI Key: PRQQUQLCNCIJTF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound that features a bromophenyl group and a hexafluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-bromophenyl compounds with hexafluoropropanol derivatives. One common method involves the use of a Grignard reagent, where 4-bromophenylmagnesium bromide reacts with hexafluoroacetone to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield hexafluoroacetone derivatives, while substitution reactions can produce various substituted phenyl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenylacetonitrile
  • 4-Bromophenylethanol

Uniqueness

2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQQUQLCNCIJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

n-Butyllithium (2.4M solution in hexane; 92.7 mL, 0.222 mol) was added dropwise (20 min) to a solution of p-dibromobenzene (50.0 g, 0.212 mol) in Et2O (1.2 L) at -60° C. After completion of the addition, the reaction was left at -50° C. for 30 min and hexafluoroacetone (42.2 g, 0.254 mol) was bubbled through the heterogeneous mixture, at the same temperature. The resulting solution was allowed to warm to -30° C. over 30 min before saturated aqueous NH4Cl was added. The aqueous layer was extracted with EtOAc (2×) and the combined organic extracts were successively washed with 25% aqueous NH4OAc buffer, water and brine, dried (MgSO4) and concentrated. The residue was distilled under reduced pressure (bp 85°-90° C./12 mmHg) to afford the title compound as colorless crystals (53.5 g, 78%).
Quantity
92.7 mL
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reactant
Reaction Step One
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50 g
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reactant
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1.2 L
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solvent
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42.2 g
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0 (± 1) mol
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reactant
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Yield
78%

Synthesis routes and methods II

Procedure details

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[Cu]Br
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

To a mixture of 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (10 g, 39 mmol) in 40% HBr (100 mL) was added dropwise a solution of sodium nitrite (3.2 g, 46 mmol) in water (10 mL). The mixture was stirred for 20 minutes before it was poured into a solution of copper(I) bromide (8.4 g, 59 mmol) in 40% HBr (100 mL) at 0° C. The resulting dark brown mixture was stirred for 30 minutes and was then diluted with water. The mixture was extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under vacuum. The residue was purified by chromatography on silica gel (5-10% ethyl acetate in petroleum ether) to afford 2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (7.1 g, 57%). 1H NMR (300 MHz, CDCl3) δ 7.60 (s, 4H), 3.58 (s, 1H). MS (ESI) m/z (M−H+) 321.0.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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reactant
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3.2 g
Type
reactant
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10 mL
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solvent
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Name
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0 (± 1) mol
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Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
8.4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 2
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2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 3
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2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

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